methyl (2E)-2-cyano-3-(5-methyl(2-thienyl))prop-2-enoate
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Overview
Description
Methyl (2E)-2-cyano-3-(5-methyl-2-thienyl)-2-propenoate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group (–CN) and a thienyl group (a sulfur-containing five-membered ring)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-cyano-3-(5-methyl-2-thienyl)-2-propenoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between methyl cyanoacetate and 5-methyl-2-thiophenecarboxaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-cyano-3-(5-methyl-2-thienyl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thienyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
Methyl (2E)-2-cyano-3-(5-methyl-2-thienyl)-2-propenoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of methyl (2E)-2-cyano-3-(5-methyl-2-thienyl)-2-propenoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thienyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (Z)-5-(5-methyl-2-thienyl)-2-penten-4-ynoate: Another cyanoacrylate with a similar structure but different reactivity.
5-Methyl-2-thienylboronic acid: Contains the thienyl group but lacks the cyano and ester functionalities
Uniqueness
Methyl (2E)-2-cyano-3-(5-methyl-2-thienyl)-2-propenoate is unique due to its combination of the cyano group and the thienyl ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H9NO2S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H9NO2S/c1-7-3-4-9(14-7)5-8(6-11)10(12)13-2/h3-5H,1-2H3/b8-5+ |
InChI Key |
OMQZMFNONMIFMI-VMPITWQZSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=C(\C#N)/C(=O)OC |
Canonical SMILES |
CC1=CC=C(S1)C=C(C#N)C(=O)OC |
Origin of Product |
United States |
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